![molecular formula C18H22ClNO2 B251582 N-(2-adamantyl)-5-chloro-2-methoxybenzamide](/img/structure/B251582.png)
N-(2-adamantyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-5-chloro-2-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for future studies.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to work by modulating the activity of dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body.
Biochemical and physiological effects:
N-(2-adamantyl)-5-chloro-2-methoxybenzamide has various biochemical and physiological effects that make it a promising candidate for further scientific research. Some of these effects include an increase in dopamine release, neuroprotective properties, and potential use in treating Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-adamantyl)-5-chloro-2-methoxybenzamide in lab experiments is its potential use in treating Parkinson's disease. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to study the compound in detail.
Zukünftige Richtungen
There are several future directions for studying N-(2-adamantyl)-5-chloro-2-methoxybenzamide. One direction is to further investigate its potential use in treating Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems in the brain. Additionally, further research can be done to better understand the compound's mechanism of action.
Synthesemethoden
The synthesis of N-(2-adamantyl)-5-chloro-2-methoxybenzamide involves the reaction of 2-adamantanone with 5-chloro-2-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-5-chloro-2-methoxybenzamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where this compound has been found to have an effect on the dopaminergic system. It has also been studied for its potential use in treating Parkinson's disease, as it has been found to have neuroprotective properties.
Eigenschaften
Molekularformel |
C18H22ClNO2 |
---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-(2-adamantyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-14(19)9-15(16)18(21)20-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3,(H,20,21) |
InChI-Schlüssel |
WZZQTQVXZBULEP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.